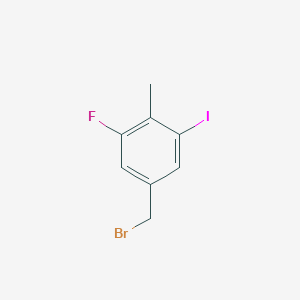
3-Fluoro-5-iodo-4-methylbenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-iodo-4-methylbenzyl bromide is a chemical compound with the molecular formula C8H7BrFI It is a fluorinated and iodinated benzyl bromide derivative, characterized by the presence of fluorine, iodine, and bromine atoms on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methylbenzyl bromide typically involves the bromination of 3-Fluoro-5-iodo-4-methylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually include a solvent such as dichloromethane (DCM) or chloroform, and the reaction is conducted at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-iodo-4-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding fluoromethylbenzyl bromide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of fluoromethylbenzyl bromide.
Applications De Recherche Scientifique
3-Fluoro-5-iodo-4-methylbenzyl bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique halogenated structure.
Medicine: Investigated for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-iodo-4-methylbenzyl bromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The fluorine and iodine atoms contribute to the compound’s reactivity and stability, influencing its behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-methylbenzyl bromide
- 5-Iodo-4-methylbenzyl bromide
- 3-Fluoro-5-iodobenzyl bromide
Uniqueness
3-Fluoro-5-iodo-4-methylbenzyl bromide is unique due to the simultaneous presence of fluorine, iodine, and bromine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H7BrFI |
|---|---|
Poids moléculaire |
328.95 g/mol |
Nom IUPAC |
5-(bromomethyl)-1-fluoro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C8H7BrFI/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |
Clé InChI |
ZUIOOARLFPKEOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1I)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)

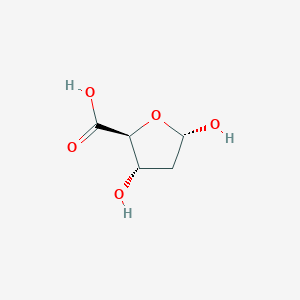
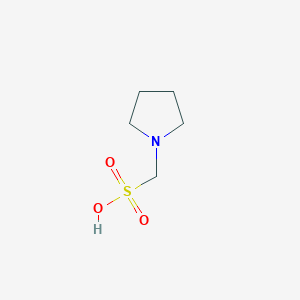
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)

![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
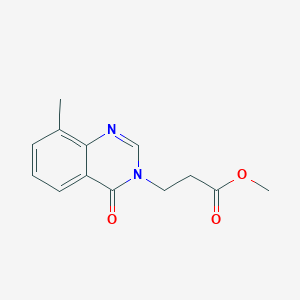
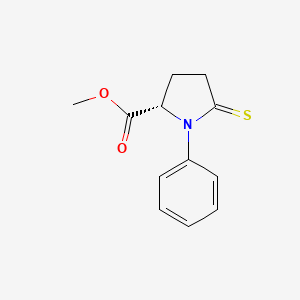

![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)
![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
